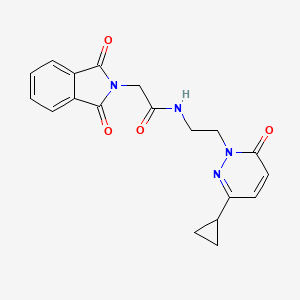

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-2-(1,3-dioxoisoindol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O4/c24-16(11-22-18(26)13-3-1-2-4-14(13)19(22)27)20-9-10-23-17(25)8-7-15(21-23)12-5-6-12/h1-4,7-8,12H,5-6,9-11H2,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSGVOMGQOFSCPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN(C(=O)C=C2)CCNC(=O)CN3C(=O)C4=CC=CC=C4C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chemical Reactions Analysis

Oxidation: Undergoes mild oxidation using oxidizing agents like potassium permanganate, producing oxidized derivatives with enhanced biological activity.

Reduction: Can be reduced using lithium aluminum hydride, leading to the formation of amine derivatives.

Substitution: The acetamide moiety can be replaced by other functional groups using nucleophilic substitution reactions, employing reagents like sodium hydride.

Products Formed:

Scientific Research Applications

Chemistry: Studied for its reactivity and potential to serve as a building block for complex organic molecules.

Biology: Investigated for interactions with various enzymes and proteins, affecting biological pathways.

Medicine: Evaluated for therapeutic properties, including potential anti-inflammatory, anticancer, and antiviral activities.

Industry: Applications in the development of advanced materials and specialized industrial chemicals.

5. Mechanism of Action: The compound exerts its effects primarily by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. For instance, it may inhibit enzyme activity by occupying the active site or altering enzyme conformation. The pathways involved are often related to cellular signaling and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds: N-(2-(3-oxopyridazin-1(6H)-yl)ethyl)acetamide, N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)butyramide, and others with variations in the side chains and functional groups.

Uniqueness: The presence of the 3-cyclopropyl group and the specific arrangement of functional groups make this compound distinct, potentially leading to unique biological activities and chemical properties.

Now you have an in-depth look at N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide. Anything else you would like to explore about this compound or another topic?

Biological Activity

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's structure, synthesis, biological properties, and mechanisms of action based on diverse research findings.

Structural Overview

The compound features a unique structural arrangement that includes:

- Pyridazinone Core : Known for its biological activity.

- Cyclopropyl Group : Contributes to the compound's pharmacological properties.

- Isoindolinone Moiety : Imparts additional biological significance.

The molecular formula is with a molecular weight of 301.34 g/mol. The presence of functional groups such as amides and dioxo groups suggests potential interactions with various biological targets.

Synthesis

The synthesis of this compound typically involves multiple steps, including:

- Formation of the Pyridazinone Core : Utilizing reagents such as potassium permanganate for oxidation.

- Cyclopropyl Substitution : Employing halogenating agents for specific substitutions.

- Final Coupling Reactions : To attach the isoindolinone moiety to the pyridazinone structure.

Pharmacological Properties

Research indicates that this compound exhibits several notable biological activities:

- Anti-inflammatory Effects : Preliminary studies suggest potential inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is associated with inflammation and pain relief.

- Antimicrobial Activity : Interaction studies indicate that the compound may affect microbial pathways, although specific targets remain under investigation.

The exact mechanism of action is still being elucidated; however, it is hypothesized that the compound may interact with:

- Enzymes : Potentially modulating their activity in inflammatory pathways.

- Receptors : Binding to specific receptors involved in pain and inflammation signaling.

In vitro Studies

In vitro assays have demonstrated that the compound can inhibit COX enzymes effectively. For instance, a study comparing various non-steroidal anti-inflammatory drugs (NSAIDs) found that compounds with similar structures showed selective inhibition towards COX-2 over COX-1, reducing gastrointestinal side effects associated with traditional NSAIDs .

In vivo Studies

Animal models have been employed to evaluate the anti-inflammatory effects of this compound. Results indicated significant reductions in paw edema induced by carrageenan and other inflammatory agents at dosages of 10 mg/kg .

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds reveals that while many share anti-inflammatory properties, the unique combination of functional groups in this compound may enhance its selectivity and efficacy:

| Compound Name | COX Selectivity | Notable Activity |

|---|---|---|

| Meloxicam | COX-2 > COX-1 | Anti-inflammatory |

| Celecoxib | COX-2 | Pain relief |

| N-(Compound X) | TBD | TBD |

Q & A

Q. What are the key synthetic pathways for N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide, and how do reaction conditions influence yield?

The synthesis typically involves multi-step protocols:

- Step 1 : Formation of the pyridazinone core via cyclocondensation of diketones with hydrazines under reflux conditions (e.g., ethanol, 70–80°C, 6–8 hours).

- Step 2 : Introduction of the cyclopropyl group via nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura reaction) .

- Step 3 : Amide coupling using reagents like EDCI/HOBt or DCC to attach the dioxoisoindolinyl moiety .

Critical Factors : Temperature control during cyclopropane introduction (to prevent ring-opening) and solvent polarity during amide coupling (e.g., DMF vs. THF) significantly impact yields. Purity is verified via HPLC (>95%) and NMR (e.g., absence of residual coupling reagents) .

Q. How is this compound characterized structurally, and what analytical techniques resolve ambiguities in its conformation?

- Primary Techniques :

- NMR : , , and 2D-COSY/HMBC to confirm connectivity, particularly distinguishing pyridazinone C=O (δ ~165 ppm) and isoindolinone carbonyls (δ ~170 ppm) .

- HRMS : To validate molecular formula (e.g., [M+H]+ calculated for C₂₁H₂₁N₃O₄: 380.1601) .

- X-ray Crystallography : For absolute stereochemistry and torsion angles (critical for docking studies) .

Challenges : Overlapping signals in NMR (e.g., cyclopropyl CH₂ vs. ethyl linker) are resolved using deuterated solvents (DMSO-d₆) and variable-temperature NMR .

Q. What preliminary biological screening assays are recommended for this compound?

- In Vitro Assays :

- Enzyme Inhibition : Test against kinases (e.g., MAPK) or phosphodiesterases (PDEs) using fluorogenic substrates .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .

- Anti-inflammatory Activity : LPS-induced TNF-α suppression in RAW 264.7 macrophages .

Controls : Include structurally related analogs (e.g., methoxy or chloro substituents) to establish baseline activity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

- Key Modifications :

- Cyclopropyl Group : Replace with bulkier substituents (e.g., adamantyl) to enhance hydrophobic interactions in enzyme pockets .

- Ethyl Linker : Shorten to a methyl group or introduce rigidity (e.g., propargyl) to assess conformational effects on binding .

- Isoindolinone Moiety : Substitute dioxo groups with sulfonamides to modulate solubility and H-bonding .

Methodology : Parallel synthesis using automated liquid handlers, followed by high-throughput screening (HTS) against target panels .

Q. What strategies resolve contradictions in biological data across studies (e.g., varying IC₅₀ values)?

- Potential Causes :

- Assay Variability : Differences in cell line passage numbers or enzyme batch activity.

- Solubility Issues : Aggregation in buffer systems (e.g., DMSO concentration >0.1% causes false negatives) .

Solutions : - Standardize protocols (e.g., CLIA guidelines for kinase assays).

- Use dynamic light scattering (DLS) to confirm compound monodispersity .

- Validate findings with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .

Q. How can in vivo pharmacokinetic (PK) studies be designed for this compound?

- Key Parameters :

- Administration : Oral gavage vs. IV (e.g., 10 mg/kg in murine models) to assess bioavailability.

- Metabolic Stability : Microsomal incubation (human/rat liver microsomes) to identify CYP450-mediated degradation .

- Tissue Distribution : Radiolabeling (e.g., ) and autoradiography to track CNS penetration, critical for neuroinflammatory targets .

Analytical Tools : LC-MS/MS for plasma concentration curves; compartmental modeling (e.g., WinNonlin) to calculate AUC and t₁/₂ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.